DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a highly processable, C-terminally protected racemic amino acid derivative utilized extensively in organic and peptide synthesis. As a hydrochloride salt, it presents as a stable white to off-white crystalline powder with a melting point of 158–162 °C, providing robust thermal and shelf stability compared to its free base counterpart . The methyl ester modification significantly enhances its lipophilicity and solubility in polar organic solvents like methanol, making it a critical intermediate in racemic peptide synthesis, enzymatic resolution screening, and the development of non-chiral active pharmaceutical ingredients (APIs) where the cost premium of enantiopure L-phenylalanine is unnecessary .
Substituting H-DL-Phe-OMe.HCl with the unprotected free amino acid (DL-Phenylalanine) or the free base ester introduces severe process liabilities that directly impact procurement viability . The free acid suffers from poor organic solubility and requires additional, costly in-situ protection steps to prevent unwanted polymerization during peptide coupling [1]. Conversely, the free base ester (H-DL-Phe-OMe) is highly unstable; its unprotected nucleophilic amino group rapidly undergoes intermolecular auto-condensation to form diketopiperazines (DKPs) or hydrolyzes under ambient moisture . Procuring the hydrochloride salt effectively protonates the amine, locking it in a non-nucleophilic state that guarantees batch-to-batch reproducibility, precise weighing, and long-term storage stability without spontaneous degradation.
The free base of phenylalanine methyl ester is notoriously prone to intermolecular auto-condensation, forming 3,6-dibenzyl-2,5-diketopiperazine at room temperature, which drastically reduces active titer and introduces complex impurities . Conversion to the hydrochloride salt (H-DL-Phe-OMe.HCl) protonates the alpha-amino group, eliminating its nucleophilicity. This extends the shelf life from a matter of days (for the liquid/oil free base) to years (for the solid HCl salt) under standard dry storage conditions (-20 °C to ambient) .
| Evidence Dimension | Spontaneous diketopiperazine (DKP) formation rate |
| Target Compound Data | H-DL-Phe-OMe.HCl: Negligible DKP formation under dry storage |
| Comparator Or Baseline | H-DL-Phe-OMe free base: Rapid auto-condensation at room temperature |
| Quantified Difference | HCl salt prevents titer loss and impurity generation, extending shelf life indefinitely. |
| Conditions | Standard ambient to refrigerated dry storage |
Procuring the HCl salt prevents spontaneous degradation, ensuring the material remains usable for sensitive coupling reactions over long storage periods without requiring repurification.
Unmodified DL-Phenylalanine exhibits limited solubility in water (14.11 g/L at 25 °C) and is practically insoluble in many standard organic solvents used in peptide synthesis, creating heterogeneous reaction bottlenecks [1]. The methyl ester hydrochloride derivative demonstrates excellent solubility in methanol and high compatibility with polar aprotic solvents (like DMF and DMSO) when neutralized in situ . This allows for homogeneous reaction conditions during solution-phase peptide synthesis, significantly improving coupling yields and kinetics compared to the free acid.
| Evidence Dimension | Solubility in methanol and polar organics |
| Target Compound Data | H-DL-Phe-OMe.HCl: Highly soluble in methanol and DMSO |
| Comparator Or Baseline | DL-Phenylalanine free acid: Slightly soluble in methanol, limited water solubility (14.11 g/L) |
| Quantified Difference | Esterification enables homogeneous organic phase reactions, eliminating suspension bottlenecks. |
| Conditions | Standard laboratory temperature (25 °C) in methanol/DMF |
High organic solubility is mandatory for efficient solution-phase coupling, making the esterified form the only viable choice for streamlined, high-yield synthesis.
For applications that do not require stereochemical purity—such as the synthesis of racemic pharmacological screening libraries, achiral APIs, or enzymatic resolution studies—procuring H-DL-Phe-OMe.HCl is vastly more economical than sourcing the enantiopure H-L-Phe-OMe.HCl . The racemic mixture provides identical chemical reactivity for C-terminal protected coupling while avoiding the high manufacturing premiums associated with asymmetric synthesis or chiral separation required for the L-enantiomer [1].
| Evidence Dimension | Procurement cost and stereochemical utility |
| Target Compound Data | H-DL-Phe-OMe.HCl: Cost-effective racemic mixture |
| Comparator Or Baseline | H-L-Phe-OMe.HCl: High-cost enantiopure standard |
| Quantified Difference | Significant bulk cost reduction for non-chiral or resolution-targeted workflows. |
| Conditions | Bulk procurement for industrial or screening applications |
Buyers can drastically reduce raw material costs by selecting the DL-racemate when biological or regulatory stereospecificity is not a requirement.
H-DL-Phe-OMe.HCl is the ideal starting material for evaluating novel chiral catalysts, enzymatic resolution processes (e.g., using proteases or esterases), and chiral chromatography stationary phases. Its stable ester format allows researchers to selectively hydrolyze or react one enantiomer, leaving the other intact for easy separation and quantification [1].
When generating combinatorial peptide libraries for high-throughput screening where stereochemical diversity is desired, this compound serves as a reliable, highly soluble C-terminal protected building block. The HCl salt ensures accurate weighing and prevents premature degradation during library formulation in organic solvents .
For industrial chemical manufacturing of small molecules where the phenylalanine moiety loses its chiral center in subsequent steps (e.g., oxidation to a ketone or integration into an achiral heterocycle), using the DL-form provides the exact same chemical utility as the L-form at a fraction of the bulk procurement cost .
Irritant